1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)-

Catalog No.
S529591
CAS No.
166974-22-7
M.F
C20H14Cl2N2O3
M. Wt
401.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-ox...

CAS Number

166974-22-7

Product Name

1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)-

IUPAC Name

4,6-dichloro-3-[(E)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylic acid

Molecular Formula

C20H14Cl2N2O3

Molecular Weight

401.2 g/mol

InChI

InChI=1S/C20H14Cl2N2O3/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13/h1-5,8-10,23H,6-7H2,(H,26,27)/b11-8+

InChI Key

VDIRQCDDCGAGET-DHZHZOJOSA-N

SMILES

C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4

solubility

Soluble in DMSO

Synonyms

GV-196771; GV 196771; GV196771

Canonical SMILES

C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4

Isomeric SMILES

C\1CN(C(=O)/C1=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4

The exact mass of the compound 1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)- is 400.03815 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)- is a complex organic compound belonging to the indolecarboxylic acid family. This class encompasses compounds that feature an indole structure with a carboxylic acid functional group. The specific compound is characterized by its dichlorinated indole structure and the presence of a pyrrolidinylidene moiety, which contributes to its unique properties and potential biological activities. The molecular formula for this compound is C20H14Cl2N2O3, with a molecular weight of approximately 401.2 g/mol .

Typical of indole derivatives and carboxylic acids. Key reactions include:

  • Electrophilic Aromatic Substitution: The chlorine atoms on the indole ring can activate the aromatic system for further substitutions.
  • Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.
  • Reduction Reactions: The carbonyl group in the pyrrolidinylidene moiety can be reduced to form alcohols or other derivatives.

Research indicates that compounds in the indolecarboxylic acid class often exhibit significant biological activities, including:

  • Antimicrobial Properties: Indole derivatives have been shown to possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Certain derivatives can modulate inflammatory pathways, making them potential candidates for anti-inflammatory therapies.
  • Cytotoxicity Against Cancer Cells: Some studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, although specific data on this compound's activity remains limited.

The synthesis of 1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)- can involve several steps:

  • Formation of the Indole Core: Starting from appropriate precursors such as aniline derivatives and using cyclization methods.
  • Introduction of Chlorine Atoms: Chlorination can be achieved through electrophilic chlorination methods.
  • Formation of the Pyrrolidinylidene Moiety: This may involve condensation reactions between suitable carbonyl compounds and pyrrolidine derivatives.
  • Final Coupling Reactions: The final product can be obtained through coupling reactions that link the indole and pyrrolidinylidene components.

The compound shows promise in various applications:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Chemical Research: It can be used as a building block in organic synthesis and materials science.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest:

  • Protein Binding: Investigations into how this compound interacts with specific proteins (e.g., enzymes) could reveal its mechanism of action.
  • Metabolic Pathways: Understanding how it is metabolized in vivo could provide insights into its efficacy and safety profile.

Several compounds share structural features with 1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)-. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-1H-Indole-2-Carboxylic AcidIndole structure with a single chlorine atomLower complexity compared to the target compound
Monosodium 4,6-DichloroindoleSimilar dichlorination but lacks the pyrrolidinylidene moietyFocused more on salt forms
1H-Indole-3-carboxylic AcidIndole core with different substitution patternDifferent biological activity profile

The uniqueness of 1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)- lies in its specific combination of functional groups and structural complexity, which may contribute to distinct biological activities not observed in simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

400.0381477 g/mol

Monoisotopic Mass

400.0381477 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

49M4Q410FD

Dates

Last modified: 02-18-2024
1: Polli JW, Baughman TM, Humphreys JE, Jordan KH, Mote AL, Webster LO, Barnaby RJ, Vitulli G, Bertolotti L, Read KD, Serabjit-Singh CJ. The systemic exposure of an N-methyl-D-aspartate receptor antagonist is limited in mice by the P-glycoprotein and breast cancer resistance protein efflux transporters. Drug Metab Dispos. 2004 Jul;32(7):722-6. PubMed PMID: 15205387.
2: Wallace MS, Rowbotham MC, Katz NP, Dworkin RH, Dotson RM, Galer BS, Rauck RL, Backonja MM, Quessy SN, Meisner PD. A randomized, double-blind, placebo-controlled trial of a glycine antagonist in neuropathic pain. Neurology. 2002 Dec 10;59(11):1694-700. PubMed PMID: 12473754.
3: Iavarone L, Hoke JF, Bottacini M, Barnaby R, Preston GC. First time in human for GV196771: interspecies scaling applied on dose selection. J Clin Pharmacol. 1999 Jun;39(6):560-6. PubMed PMID: 10354959.

Explore Compound Types